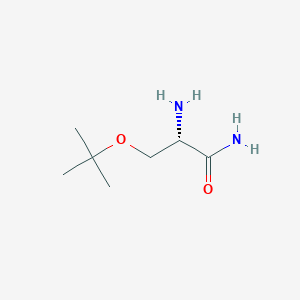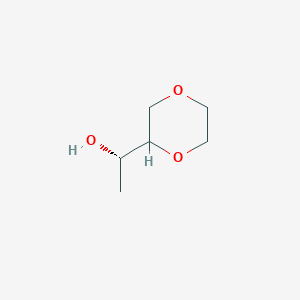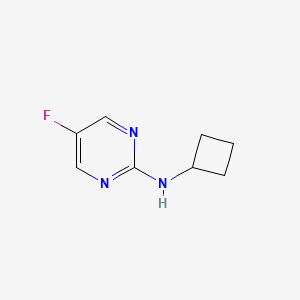
1-Bromo-3,3-difluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3-difluorobutane is a halogenated organic compound with the chemical formula C4H7BrF2 . It has a molecular weight of 173 .
Synthesis Analysis
The synthesis of this compound involves several steps. The dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination, results in bromo-2-chlorobuta-1,3-diene . Chlorination of bromoprene and subsequent dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene leads to a mixture of E- and Z-isomers of 2- and 3-bromo-1-chlorobuta-1,3-diene .Wissenschaftliche Forschungsanwendungen
Thermal Chemistry and Isomerization Studies Research on the thermal chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces has revealed mechanisms for double-bond isomerization. This study suggests that rapid beta-hydride eliminations and olefin insertions into metal-hydrogen bonds contribute to hydrogenation, dehydrogenation, and isotope exchange processes. A preference for hydrogenation at the end carbons and dehydrogenation from the inner carbons of 1-butene to 2-butene was observed, highlighting the potential of 1-bromo-3,3-difluorobutane in understanding and enhancing catalytic reactions (Lee & Zaera, 2005).
Microwave Spectroscopy The rotational spectrum of 1-bromobutane, closely related to this compound, has been extensively studied through microwave spectroscopy. This research has provided detailed insights into the molecular structure and dynamics of such compounds. The identification and characterization of multiple conformers of 1-bromobutane, along with the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants, offer valuable data for the study of molecular interactions and the development of new materials (Kim et al., 2016).
Electrochemical Applications The electrooxidation of bromoalkanes, including 1-bromobutane, on platinum in liquid hydrogen fluoride has been explored as a method for selective halogen exchange reactions. This research demonstrates the potential for using electrochemical methods to achieve selective displacement of bromine by fluorine, providing a pathway for synthesizing alkyl fluorides. Such processes are relevant in the development of pharmaceuticals and agrochemicals, where the selective introduction of fluorine atoms can significantly alter the biological activity of molecules (Badoz-Lambling et al., 1979).
Wirkmechanismus
Target of Action
1-Bromo-3,3-difluorobutane is a halogenated organic compound
Mode of Action
It’s worth noting that halogenated organic compounds often exert their effects through electrophilic substitution reactions, where the halogen atom acts as a leaving group .
Biochemical Pathways
For instance, they can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites .
Pharmacokinetics
They can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular levels, including oxidative stress, dna damage, and disruption of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s effects can be modulated by the physiological and pathological state of the organism .
Eigenschaften
IUPAC Name |
1-bromo-3,3-difluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-4(6,7)2-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQUVAOZVWRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784544-27-9 |
Source


|
| Record name | 1-bromo-3,3-difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)


![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)
![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)
